![molecular formula C9H5F2N B1396868 6,7-Difluoroisoquinoline CAS No. 1202006-80-1](/img/structure/B1396868.png)
6,7-Difluoroisoquinoline
Overview
Description
6,7-Difluoroisoquinoline is a chemical compound with the molecular formula C9H5F2N . It has a molecular weight of 165.14 . It is used in laboratory chemicals and in the manufacture of chemical compounds .
Synthesis Analysis
Fluorinated isoquinolines, such as 6,7-Difluoroisoquinoline, have been synthesized using various methods . These methods include the direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis
The InChI code for 6,7-Difluoroisoquinoline is 1S/C9H5F2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h1-5H . This indicates that the compound has a nitrogen-containing heteroaromatic and benzene-ring-fused system .Chemical Reactions Analysis
Fluorinated isoquinolines have unique characteristics such as biological activities and light-emitting properties . They have been synthesized using cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Physical And Chemical Properties Analysis
6,7-Difluoroisoquinoline is a solid or liquid at room temperature .Scientific Research Applications
Pharmaceutical Applications
Fluorinated isoquinolines, including 6,7-Difluoroisoquinoline, have attracted widespread attention as important components of pharmaceuticals . They exhibit unique characteristics such as biological activities . For example, some isoquinoline-related medicines are flourishing in worldwide pharmaceutical markets .
Material Science Applications
Isoquinolines are essential in materials sciences because they exhibit useful physical properties . Fluorinated isoquinolines, like 6,7-Difluoroisoquinoline, can be used in the development of new materials due to their light-emitting properties .
Organic Synthesis
Fluorinated isoquinolines are used in organic synthesis . The direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent are some of the modern synthetic methodologies for fluorinated isoquinolines .
Supramolecular Chemistry
Fluorinated isoquinolines are used in supramolecular chemistry . They are used in the development of new compounds and materials with unique properties .
Organic Light-Emitting Diodes (OLEDs)
Fluorinated isoquinolines, including 6,7-Difluoroisoquinoline, are used in the development of organic light-emitting diodes (OLEDs) . Their unique light-emitting properties make them suitable for this application .
Bioactivity Research
Fluorinated isoquinolines are used in bioactivity research . They are used to study the effects of fluorine substitution on biological activity .
Mechanism of Action
Target of Action
The primary targets of 6,7-Difluoroisoquinoline are currently unknown
Mode of Action
It is known that fluorinated isoquinolines, such as 6,7-difluoroisoquinoline, have unique characteristics such as biological activities and light-emitting properties .
Biochemical Pathways
Fluorinated isoquinolines have been shown to exhibit various bioactivities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
The molecular and cellular effects of 6,7-Difluoroisoquinoline’s action are currently unknown
Action Environment
It is known that environmental factors can significantly influence the action of chemical compounds .
Safety and Hazards
Future Directions
Fluorinated isoquinolines, including 6,7-Difluoroisoquinoline, are important components of pharmaceuticals and materials . They have attracted widespread attention due to their unique characteristics such as biological activities and light-emitting properties . Therefore, they are likely to continue being a subject of interest in future research and development efforts.
properties
IUPAC Name |
6,7-difluoroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGNVOVLUDJCIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=C(C=C21)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729164 | |
Record name | 6,7-Difluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Difluoroisoquinoline | |
CAS RN |
1202006-80-1 | |
Record name | 6,7-Difluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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